molecular formula C26H22ClFN2O B11030824 (1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11030824
M. Wt: 432.9 g/mol
InChI Key: BNXHYJGYFILIDX-UHFFFAOYSA-N
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Description

(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step involves the formation of the imino group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the imino group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness can result in distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H22ClFN2O

Molecular Weight

432.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-3-(4-fluorophenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C26H22ClFN2O/c1-25(2)15-26(3,16-7-9-17(27)10-8-16)21-6-4-5-20-22(24(31)30(25)23(20)21)29-19-13-11-18(28)12-14-19/h4-14H,15H2,1-3H3

InChI Key

BNXHYJGYFILIDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=NC4=CC=C(C=C4)F)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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